molecular formula C9H6F4O B2647786 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde CAS No. 1260759-96-3

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde

Cat. No. B2647786
CAS RN: 1260759-96-3
M. Wt: 206.14
InChI Key: RBSQCPKACITDPR-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde” is an organic compound that is a part of the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethyl group . The exact 3D structure may be determined using computational methods or experimental techniques such as X-ray crystallography .

Scientific Research Applications

Detection in Liquor and Spirits

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, as a compound, has implications in the detection of acetaldehyde, a key flavor constituent in liquor and spirits associated with their spicy taste. A study developed a fluorescence sensor for acetaldehyde that, when combined with this compound in aqueous solution, produces an aggregation-induced emission luminogen (AIEgen) leading to a "turn-on" fluorescence response. This method offers advantages over traditional gas chromatography, including simplicity and the capability of real-time detection in liquor and spirits samples (Yang et al., 2019).

Organocatalytic Acetalization

The acid-free, organocatalytic acetalization of aldehydes, including 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, has been facilitated using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method enables the production of acetals at room temperature with high yield and efficiency, presenting a mild alternative to traditional acid-catalyzed processes (Kotke & Schreiner, 2006).

Reactions with CeO2-Supported Catalysts

Studies have shown that acetaldehyde, including derivatives like 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, undergoes various reactions on CeO2 and CeO2-supported catalysts. These reactions include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the compound's versatility in chemical synthesis and potential applications in developing new catalytic processes (Idriss et al., 1995).

Applications in Cancer Research

Research into the reactivity of cyclic salicyl-derived O,O-acetals with 5-fluorouracil has led to the development of new O,N-acetals with significant antiproliferative activity against breast cancer cells. This demonstrates the potential of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde derivatives in synthesizing compounds with therapeutic applications (Saniger et al., 2003).

Organometallic Fluorine Chemistry

The field of organometallic fluorine chemistry, including the use of fluorinated phenyl groups as in 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, is expanding to develop new methods for the selective introduction of fluorine into aromatic compounds. This research is crucial for creating selectively fluorinated organic molecules used in pharmaceuticals and agrochemicals, demonstrating the broader applicational scope of such compounds (Grushin, 2010).

Safety and Hazards

The safety data sheet for a related compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSQCPKACITDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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